1,3-Butanediol dinitrate
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Overview
Description
1,3-Butanediol dinitrate is a chemical compound with the molecular formula C₄H₈N₂O₆. It is a nitrate ester, characterized by the presence of two nitrate groups attached to a butanediol backbone. This compound is known for its explosive properties and has applications in various fields, including military and industrial sectors .
Preparation Methods
The synthesis of 1,3-butanediol dinitrate typically involves the nitration of 1,3-butanediol. The process can be summarized as follows:
Nitration Reaction: 1,3-butanediol is reacted with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure safety and maximize yield.
Reaction Conditions: The nitration process is highly exothermic, requiring efficient cooling systems to maintain the temperature.
Industrial Production: On an industrial scale, the production of this compound involves large-scale nitration reactors equipped with advanced cooling and mixing systems.
Chemical Reactions Analysis
1,3-Butanediol dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield 1,3-butanediol and other related alcohols. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The nitrate groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Butanediol dinitrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nitrate esters and related compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research on this compound includes its potential use as a biochemical tool for studying nitrate metabolism and related pathways.
Medicine: The compound’s nitrate groups have been investigated for their potential vasodilatory effects, similar to other nitrate esters used in medicine.
Industry: In the industrial sector, this compound is used in the production of explosives and propellants. .
Mechanism of Action
The mechanism of action of 1,3-butanediol dinitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. The molecular targets of nitric oxide include guanylate cyclase, which is activated to produce cyclic guanosine monophosphate (cGMP). This signaling pathway leads to the relaxation of smooth muscle cells and vasodilation .
Comparison with Similar Compounds
1,3-Butanediol dinitrate can be compared with other nitrate esters, such as:
Nitroglycerin: Similar to this compound, nitroglycerin is a nitrate ester used for its explosive properties and medical applications as a vasodilator.
Ethylene Glycol Dinitrate: This compound is another nitrate ester with applications in explosives and propellants. It has a similar reactivity profile to this compound.
Diethylene Glycol Dinitrate: Used in similar applications, this compound has a different molecular structure but shares the nitrate ester functional groups
Properties
CAS No. |
6423-44-5 |
---|---|
Molecular Formula |
C4H8N2O6 |
Molecular Weight |
180.12 g/mol |
IUPAC Name |
4-nitrooxybutan-2-yl nitrate |
InChI |
InChI=1S/C4H8N2O6/c1-4(12-6(9)10)2-3-11-5(7)8/h4H,2-3H2,1H3 |
InChI Key |
DGFBULNMARLFTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
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